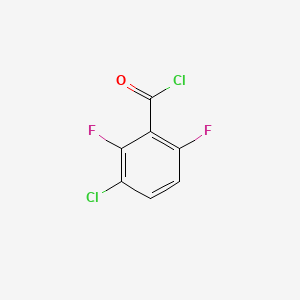

3-Chloro-2,6-difluorobenzoyl chloride

Description

Contextual Significance of 3-Chloro-2,6-difluorobenzoyl chloride within Fluorinated Aromatic Building Blocks

This compound holds a specific and significant position within the family of fluorinated aromatic building blocks. Its structure, featuring two fluorine atoms ortho to the acyl chloride and a chlorine atom at the meta position, presents a unique combination of electronic and steric effects. The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the acyl chloride carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity can facilitate chemical transformations that might be sluggish with less-activated benzoyl chlorides.

The synthesis of this compound typically starts from 2,6-difluorobenzoic acid. chemimpex.com A chlorination step, often using a suitable chlorinating agent, introduces the chlorine atom at the 3-position. Subsequent conversion of the carboxylic acid to the acyl chloride, commonly achieved with thionyl chloride or a similar reagent, yields the final product. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 261762-43-0 |

| Molecular Formula | C₇H₂Cl₂F₂O |

| Molecular Weight | 211.00 g/mol |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Density | Not specified in search results |

Overview of Research Trajectories for this compound and Related Isomers

The research trajectories for this compound and its isomers are primarily directed towards their application as intermediates in the synthesis of bioactive molecules and functional materials. The specific substitution pattern of each isomer dictates its utility and the focus of related research.

This compound itself is a valuable precursor for creating novel molecules with potential therapeutic applications. chemimpex.com Its utility lies in its ability to introduce the unique 3-chloro-2,6-difluorobenzoyl group into various molecular scaffolds, allowing researchers to investigate the impact of this specific substitution pattern on biological activity. chemimpex.com For example, it can be reacted with amines to form a variety of substituted amides, a common structural motif in many pharmaceuticals.

In comparison, its isomer 2,6-difluorobenzoyl chloride has been more extensively documented in the synthesis of a range of biologically active compounds. It is a key intermediate in the preparation of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones and in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines. sigmaaldrich.com Furthermore, it is used in the production of specialty polymers and dyes. chemimpex.com The antiepileptic drug Rufinamide is a triazole derivative that is synthesized from 2,6-difluorobenzyl chloride, a closely related precursor. google.comchemicalbook.com This highlights the importance of the 2,6-difluoro substitution pattern in medicinal chemistry.

Another related isomer, 2,6-dichlorobenzoyl chloride , has been utilized in the synthesis of novel benzamide (B126) derivatives that have been evaluated for their antimicrobial and disinfectant activities. researchgate.netipinnovative.com This research demonstrates the exploration of different halogenation patterns on the benzoyl chloride ring to achieve specific biological effects.

The isomer 3-chlorobenzoyl chloride is used in the synthesis of isoquinoline (B145761) derivatives as potent CRTH2 antagonists for the treatment of allergies and in the preparation of anticancer 2-phenzainamine derivatives. environmentclearance.nic.in

The collective research on these and other isomers, such as 3,5-difluorobenzoyl chloride, underscores a broad strategy in chemical research: the systematic variation of halogen substituents on a core scaffold to explore and optimize molecular properties for a wide range of applications, from medicine to materials science.

Table 2: Comparison of Related Benzoyl Chloride Isomers

| Compound Name | CAS Number | Key Research Applications |

| This compound | 261762-43-0 | Precursor for novel bioactive molecules. chemimpex.com |

| 2,6-Difluorobenzoyl chloride | 18063-02-0 | Synthesis of pharmaceuticals (e.g., precursors to Rufinamide), agrochemicals, specialty polymers, and dyes. chemimpex.comsigmaaldrich.comgoogle.comchemicalbook.com |

| 2,6-Dichlorobenzoyl chloride | 4659-45-4 | Synthesis of antimicrobial and disinfectant agents. researchgate.netipinnovative.com |

| 3-Chlorobenzoyl chloride | 618-46-2 | Synthesis of antiallergic and anticancer compounds. environmentclearance.nic.in |

| 3,5-Difluorobenzoyl chloride | 129714-97-2 | Used as a chemical intermediate. |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-3-1-2-4(10)5(6(3)11)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTDLSSUGZTZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378539 | |

| Record name | 3-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-43-0 | |

| Record name | 3-Chloro-2,6-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for 3 Chloro 2,6 Difluorobenzoyl Chloride

Established Reaction Pathways for 3-Chloro-2,6-difluorobenzoyl chloride

Traditional synthesis of acyl chlorides, including this compound, primarily involves the conversion of the corresponding carboxylic acid or the transformation of suitable precursors through halogenation and fluorination steps.

A primary and straightforward method for preparing this compound is the direct chlorination of 3,6-Difluoro-2-chlorobenzoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride converts the carboxylic acid into the acyl chloride, producing gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. This often simplifies the purification of the final product.

Alternatively, phosphorus pentachloride can be employed for the same conversion. This reaction yields phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. While effective, the separation of the product from the higher-boiling POCl₃ can sometimes require more rigorous purification steps like fractional distillation. A method for preparing 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde (B119727) using PCl₅ has been demonstrated, highlighting its utility in related syntheses. google.com

| Chlorinating Agent | Chemical Formula | Byproducts | Key Advantages | Considerations |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Volatile byproducts simplify purification. | Reagent is corrosive and moisture-sensitive. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly effective for a wide range of substrates. | Byproduct (POCl₃) may require fractional distillation for removal. |

An alternative strategy involves the modification of a pre-existing benzoyl chloride scaffold. This pathway can include halogen exchange reactions, a cornerstone of organofluorine chemistry. wikipedia.org For instance, a dichlorinated or trichlorinated benzoyl chloride precursor can undergo nucleophilic fluorination using an alkali metal fluoride (B91410). This type of reaction is often referred to as the Halex process. wikipedia.org

A relevant industrial process involves the fluorination of dichlorobenzoyl chloride with potassium fluoride at elevated temperatures (100°C to 250°C) to produce difluorobenzoyl fluoride, which is then converted to the corresponding benzoyl chloride. google.com The choice of the fluoride source is critical; alkali metal fluorides like potassium fluoride (KF) and sodium fluoride (NaF) are common, with their reactivity and hygroscopicity influencing the reaction conditions. wikipedia.orgorgsyn.org For example, 2,6-dichlorobenzoyl chloride can be reacted with an alkali metal fluoride at temperatures exceeding 150°C, and often between 200°C and 280°C, to yield the fluorinated product. epo.org

| Fluoride Source | Typical Solvent | General Temperature Range | Notes |

|---|---|---|---|

| Potassium Fluoride (KF) | Sulfolane, Dimethylformamide (DMF) | 150 - 280°C | Commonly used due to good reactivity and availability. google.comepo.org |

| Sodium Fluoride (NaF) | Aprotic polar solvents | 180 - 250°C | Less reactive than KF but can be effective. orgsyn.org |

| Cesium Fluoride (CsF) | DMF, Acetonitrile | Room Temperature to 120°C | Highly reactive but more expensive; allows for milder conditions. organic-chemistry.org |

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly focuses on developing greener, safer, and more efficient processes. For the synthesis of this compound, this includes adopting technologies like phase transfer catalysis and continuous manufacturing.

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (like a hydroxide (B78521) or fluoride ion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. crdeepjournal.org

This methodology can be applied to dehydrohalogenation reactions, often providing higher yields and selectivity while allowing the use of inexpensive bases like sodium hydroxide under milder, more energy-efficient conditions. phasetransfer.com While direct dehydrohalogenation to form an aromatic ring is not the primary route to this specific compound, PTC is highly effective for related nucleophilic substitutions (e.g., with fluoride, cyanide, hydroxide) on benzyl (B1604629) chloride derivatives, which are key intermediates in many syntheses. phasetransfer.comresearchgate.net The use of PTC can significantly enhance reaction rates and eliminate the need for harsh, anhydrous conditions or expensive solvents.

| Catalyst Type | Example | Abbreviation | Typical Applications |

|---|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium bromide | TBAB | Nucleophilic substitutions, alkylations. crdeepjournal.org |

| Quaternary Ammonium Salt | Aliquat 336 (Tricaprylmethylammonium chloride) | - | C-alkylations, substitutions, versatile industrial catalyst. phasetransfer.com |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | TBPB | Often used for higher temperature applications. crdeepjournal.org |

For large-scale industrial production, continuous manufacturing (or flow chemistry) offers significant advantages over traditional batch processing. Continuous processes involve the constant feeding of reactants into a reactor and the continuous removal of the product stream. This approach leads to superior control over reaction parameters (temperature, pressure, mixing), enhanced safety by minimizing the volume of hazardous materials at any given time, improved product consistency, and higher throughput.

The synthesis of related compounds, such as 4-fluorobenzoyl chloride, has been described in processes where reactants are continuously fed, such as the dropwise addition of water to a heated solution of the precursor and catalyst, indicating a semi-continuous or fully continuous setup. google.comgoogle.com Such strategies are directly applicable to the synthesis of this compound to improve scalability and process safety.

| Parameter | Batch Processing | Continuous Processing |

|---|---|---|

| Scalability | Difficult; requires larger vessels. | Easier; achieved by running the process for longer times. |

| Safety | Higher risk due to large volumes of reactants. | Inherently safer with small reactor volumes. |

| Heat Transfer | Inefficient, potential for hotspots. | Highly efficient due to high surface-area-to-volume ratio. |

| Product Consistency | Varies from batch to batch. | High; steady-state operation ensures uniform quality. |

Process Optimization in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and waste. Key parameters that are frequently adjusted include the choice and concentration of catalysts, reaction temperature, pressure, and the molar ratio of reactants.

In chlorination reactions of benzoyl chloride, for instance, the process can be optimized to maximize the desired monochlorinated product over unwanted dichlorinated byproducts by carefully controlling the extent of the reaction. google.com Similarly, in processes involving the hydrolysis of a chloro-trichloromethylbenzene precursor, using a Lewis acid catalyst like ferric chloride (FeCl₃) at temperatures below 80°C and carefully controlling the stoichiometry of water (0.9 to 1.1 moles per mole of precursor) is critical to prevent hydrolysis of the desired acid chloride and maximize yield. google.com The reaction temperature is a key variable; for example, one process specifies a range of 45-65°C as optimal for the conversion. google.com

| Temperature | Catalyst (FeCl₃) | Reaction Time | Conversion to Product (4-chlorobenzoyl chloride) |

|---|---|---|---|

| 50°C | ~1 mol% | 2.5 hours | >95% |

| 100°C | ~0.15 mol% | 2.5 hours | Incomplete (85%) |

This table illustrates the principle of process optimization using a closely related reaction, showing how lower temperatures can, with appropriate catalyst loading, lead to more complete conversion.

Control of Reaction Parameters

The conversion of 3-chloro-2,6-difluorobenzoic acid to its corresponding acyl chloride is a critical step that is highly influenced by several reaction parameters. The careful control of temperature, pressure, solvent, and catalyst is paramount for achieving optimal results.

Temperature: The reaction temperature significantly impacts the rate of reaction and the formation of byproducts. Typically, the chlorination of a benzoic acid derivative with a reagent like thionyl chloride is conducted at a moderately elevated temperature to ensure a sufficient reaction rate. For similar reactions, temperatures can range from ambient to the reflux temperature of the solvent. However, excessively high temperatures can lead to decomposition of the product or increased formation of impurities.

Pressure: Most laboratory-scale syntheses of acyl chlorides from carboxylic acids using liquid chlorinating agents like thionyl chloride are carried out at atmospheric pressure. The reaction often generates gaseous byproducts, such as sulfur dioxide and hydrogen chloride, which are typically removed from the reaction vessel through a proper venting and scrubbing system. In some industrial processes involving gaseous reactants or for controlling the boiling point of low-boiling solvents, the reaction might be conducted under slight positive or negative pressure.

Solvent Choice: The choice of solvent is crucial as it must be inert to the highly reactive acyl chloride product and the chlorinating agent. Common solvents for this type of transformation include non-polar aprotic solvents.

| Solvent Type | Examples | Rationale for Use |

| Aromatic Hydrocarbons | Toluene (B28343), Xylene | Good solubility for starting materials, relatively high boiling points. |

| Chlorinated Hydrocarbons | Dichloromethane, 1,2-Dichloroethane | Inert and good at solubilizing a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (B95107) (THF) | Can be used, but must be anhydrous as water reacts with the product. |

| No Solvent (Neat) | - | The reaction can sometimes be run using an excess of the chlorinating agent as the solvent. |

Catalyst Selection: The chlorination of carboxylic acids with thionyl chloride can be accelerated by the use of a catalyst. The catalyst facilitates the reaction, allowing for lower reaction temperatures and shorter reaction times.

| Catalyst | Type | Mechanism of Action |

| Dimethylformamide (DMF) | Amide | Forms a Vilsmeier-type intermediate, which is a more potent acylating agent. |

| Pyridine | Tertiary Amine | Acts as a nucleophilic catalyst and an acid scavenger. |

| Lewis Acids | e.g., ZnCl₂, AlCl₃ | Can activate the carboxylic acid or the chlorinating agent. |

Monitoring of Reaction Completion

To ensure the complete conversion of the starting material and to minimize the formation of impurities, the progress of the reaction is carefully monitored using various analytical techniques.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, it is possible to observe the disappearance of the starting material spot and the appearance of the product spot. The choice of the mobile phase is critical for achieving good separation. A typical mobile phase for this type of analysis would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. The spots can be visualized under UV light, as the aromatic rings of both the starting material and the product are UV-active. Due to the reactivity of the acyl chloride, it may partially hydrolyze to the carboxylic acid on the silica (B1680970) gel plate, which can sometimes complicate the interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both monitoring the reaction and confirming the identity of the product. An aliquot of the reaction mixture can be analyzed by GC to separate the components, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. This allows for the unambiguous identification of the desired this compound and any remaining starting material or byproducts. Due to the high reactivity of acyl chlorides, derivatization is sometimes employed before GC-MS analysis to convert the analyte into a more stable compound, such as an ester, by quenching the reaction mixture with an alcohol like methanol. uzh.ch This is particularly useful for quantitative analysis. The analysis of the related compound 2,6-difluorobenzoic acid in biological samples has been demonstrated using GC-MS after derivatization.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2,6 Difluorobenzoyl Chloride

Nucleophilic Acylation Reactions of the 3-Chloro-2,6-difluorobenzoyl Moiety

Nucleophilic acylation is a characteristic reaction of acyl chlorides, including 3-chloro-2,6-difluorobenzoyl chloride. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the chloro group of the acyl chloride. This process allows for the introduction of the 3-chloro-2,6-difluorobenzoyl group onto various molecules.

The reaction of this compound with primary or secondary amines is a direct method for forming amides. The mechanism follows the general nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This addition forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A proton is then typically removed from the nitrogen by a base (often another molecule of the amine reactant or an added non-nucleophilic base) to yield the final, stable amide product and hydrochloric acid.

The presence of electron-withdrawing fluorine atoms at positions 2 and 6, and a chlorine atom at position 3, enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. The reaction proceeds efficiently with a variety of amines to produce N-substituted amides.

Table 1: Amidation Reaction Examples

| Reactant 1 | Reactant 2 | Expected Product |

|---|---|---|

| This compound | 2-amino-6-trifluoromethylbenzothiazole | N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-chloro-2,6-difluorobenzamide |

Esterification of this compound occurs when it is treated with an alcohol. This reaction also proceeds via a nucleophilic acyl substitution mechanism, analogous to amidation. The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. The reaction is commonly carried out in the presence of a weak base, such as pyridine, in a non-reactive solvent like dichloromethane. Pyridine plays a dual role: it acts as a catalyst by activating the acyl chloride and serves to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. The general reactivity allows for the synthesis of a wide range of esters. smolecule.com

Table 2: Esterification Reaction Example

| Reactant 1 | Reactant 2 | Conditions | Expected Product |

|---|

Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The first step in the mechanism is the reaction between this compound and aluminum chloride to form a highly electrophilic acylium ion. This acylium ion is resonance-stabilized. libretexts.org

The activated aromatic ring (e.g., toluene (B28343) or xylene) then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution step. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org In the final step, a weak base (often the AlCl₄⁻ complex) removes a proton from the carbon atom that bears the new acyl group, restoring the ring's aromaticity and yielding the final ketone product. khanacademy.org

With substituted benzenes like toluene and xylene, the incoming acyl group is directed primarily to the para position due to the steric hindrance of the acyl group and the directing effect of the methyl substituent(s). libretexts.org

Table 3: Friedel-Crafts Acylation Examples

| Aromatic Substrate | Catalyst | Major Product |

|---|---|---|

| Toluene | Aluminum Chloride (AlCl₃) | (4-methylphenyl)(3-chloro-2,6-difluorophenyl)methanone |

Solvolysis Mechanisms and Solvent Effects on this compound Reactivity

Solvolysis refers to a reaction where the solvent acts as the nucleophile. The mechanism of solvolysis for benzoyl chlorides, including this compound, is highly dependent on the properties of the solvent, such as its nucleophilicity and ionizing power. Research on related compounds like 2,6-difluorobenzoyl chloride shows a spectrum of mechanisms from a bimolecular addition-elimination pathway to a unimolecular ionization pathway. nih.gov

In polar aprotic solvents that possess moderate nucleophilicity, such as tetrahydrofuran (B95107) (THF) and, to a lesser extent, dichloromethane, the solvolysis of this compound is expected to proceed primarily through a bimolecular addition-elimination (SN2-like) pathway. nih.gov In this mechanism, a solvent molecule directly attacks the carbonyl carbon in the rate-determining step, forming a tetrahedral intermediate. This intermediate then rapidly eliminates the chloride ion to form the final product. This pathway is favored in solvents that are not sufficiently polar or ionizing to support the formation of a free acylium cation but can act as nucleophiles.

In solvents with very low nucleophilicity but high ionizing power, such as fluoroalcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), the solvolysis mechanism shifts towards a unimolecular ionization (SN1-like) pathway. researchgate.netpsu.edu This shift is also promoted by the steric hindrance provided by the two ortho-substituents (the chloro and fluoro groups in this case, and two fluoro groups in the closely related 2,6-difluorobenzoyl chloride), which disfavors direct nucleophilic attack at the carbonyl carbon. nih.gov

In this pathway, the C-Cl bond of the acyl chloride undergoes heterolytic cleavage in a slow, rate-determining step to form a discrete, planar acylium ion and a chloride ion. researchgate.net These highly reactive, cationic intermediates are stabilized by the strongly ionizing solvent. The acylium cation is then rapidly captured by a solvent molecule (the fluoroalcohol) to give the final ester product. Studies have shown that for sterically hindered benzoyl chlorides, this cationic reaction channel is dominant in solvents like 97% hexafluoroisopropanol. researchgate.netpsu.edu

Kinetic Analysis of Solvolysis Rates and Activation Parameters

To approximate the reactivity of this compound, one can draw comparisons with structurally similar benzoyl chlorides. For instance, studies on the solvolysis of various para-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) have provided valuable insights into substituent effects. While no direct data exists for this compound, the table below showcases kinetic data for related compounds, which can serve as a basis for qualitative predictions.

Table 1: Activation Parameters for Solvolysis of Substituted Benzoyl Chlorides

| Substituent | Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| p-Methoxy | -20.15 | Data not available | Data not available | Data not available |

| p-Methyl | 25.0 | Data not available | Data not available | Data not available |

| Hydrogen | 25.0 | Data not available | Data not available | Data not available |

| p-Chloro | 25.0 | Data not available | Data not available | Data not available |

| o-Nitro | 25.0 | ~10x slower than p-nitro | Data not available | Data not available |

| p-Nitro | 25.0 | Data not available | Data not available | Data not available |

Note: This table is illustrative and based on general findings for substituted benzoyl chlorides. Specific values for the listed compounds would require dedicated experimental studies.

The activation parameters for the solvolysis of o-nitrobenzoyl chloride have been studied, showing it reacts about ten times slower than its para-isomer in most solvents, a finding attributed to the steric hindrance of the ortho-nitro group. However, in aqueous fluoroalcohol, the ortho-isomer exhibits enhanced reactivity. This highlights the significant role of the solvent and the specific nature of the ortho-substituent in influencing the reaction mechanism.

Stereoelectronic and Steric Effects on this compound Reactivity

The reactivity of this compound is profoundly influenced by the stereoelectronic and steric effects originating from its halogen substituents. These effects modulate the properties of the acyl carbon and the stability of the transition state during nucleophilic attack.

The presence of fluorine and chlorine atoms at the ortho positions (positions 2 and 6) to the benzoyl chloride group introduces significant electronic and steric effects. The "ortho effect" in this context is a combination of through-space and through-bond interactions. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Furthermore, the ortho-substituents can sterically hinder the approach of a nucleophile to the carbonyl carbon. However, in the case of benzoyl chlorides, these ortho groups can also force the carbonyl group out of the plane of the benzene (B151609) ring. This disruption of coplanarity reduces the resonance delocalization of the carbonyl group with the aromatic ring, which in turn can increase the reactivity of the acyl chloride. Studies on 2,6-dichlorobenzoyl chloride have shown that the benzoyl group is twisted out of the plane of the benzene ring.

The inductive effects of the three halogen substituents on the aromatic ring of this compound play a critical role in its reactivity. The two fluorine atoms at positions 2 and 6, and the chlorine atom at position 3, are all strongly electron-withdrawing. This powerful inductive withdrawal of electron density from the benzene ring significantly enhances the partial positive charge on the carbonyl carbon.

This increased electrophilicity of the acyl carbon facilitates the formation of the tetrahedral intermediate during nucleophilic attack. The electron-withdrawing groups help to stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy of the reaction.

To understand the unique reactivity of this compound, it is instructive to compare it with its isomers and with non-halogenated benzoyl chloride.

Benzoyl Chloride: The parent compound, benzoyl chloride, serves as a baseline for reactivity. It reacts readily with nucleophiles, but its reactivity is significantly lower than that of its halogenated derivatives due to the absence of strong electron-withdrawing groups.

2,6-Difluorobenzoyl Chloride: This isomer shares the two ortho-fluorine substituents. The primary difference is the absence of the chlorine atom at the 3-position. The two ortho-fluorine atoms will still exert a strong inductive effect and likely cause a similar twisting of the carbonyl group out of the aromatic plane. Its reactivity is expected to be high but potentially slightly lower than this compound due to the lack of the additional inductive effect from the meta-chlorine.

Isomers of Chloro-difluorobenzoyl chloride: The reactivity would vary depending on the positions of the halogen atoms. For instance, if the chlorine were at the para-position instead of the meta-position, its influence on the electronic environment of the carbonyl group would be different, involving both inductive and resonance effects.

Computational and Theoretical Chemistry Investigations of 3 Chloro 2,6 Difluorobenzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics, including geometry, charge distribution, and reactivity. For 3-chloro-2,6-difluorobenzoyl chloride, DFT provides a fundamental understanding of how its specific arrangement of halogen substituents governs its chemical behavior.

The reactivity of benzoyl chlorides is dominated by the electrophilicity of the carbonyl carbon. DFT calculations can quantify the partial atomic charges across the molecule, revealing the extent of this electrophilicity. In this compound, the combined electron-withdrawing inductive effects of the two fluorine atoms at the ortho positions, the chlorine atom at the meta position, and the highly electronegative oxygen and chlorine atoms of the acyl chloride group itself, are expected to create a significant positive partial charge on the carbonyl carbon. This makes it a highly reactive site for nucleophilic acyl substitution, a characteristic reaction for this class of compounds. smolecule.com Quantum mechanical calculations, such as those performed using DFT or Hartree-Fock (HF) methods, can precisely model these atomic point charge distributions. prensipjournals.com

Table 1: Conceptual Atomic Charge Distribution This table illustrates the expected qualitative charge distribution on key atoms of this compound based on general chemical principles and DFT studies of similar molecules.

| Atom | Position | Expected Partial Charge | Influence on Reactivity |

| Carbonyl Carbon | -COCl | Highly Positive (δ+) | Primary electrophilic center for nucleophilic attack. |

| Carbonyl Oxygen | -COCl | Highly Negative (δ-) | Nucleophilic site, can coordinate with Lewis acids. |

| Aromatic Carbons | C2, C6 | Positive (δ+) | Influenced by attached electronegative fluorine atoms. |

| Fluorine Atoms | C2, C6 | Negative (δ-) | Strong electron withdrawal via induction. |

| Chlorine Atom | C3 | Negative (δ-) | Electron withdrawal via induction. |

Understanding the mechanism of a chemical reaction requires characterizing its transition state (TS). DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G*, are widely employed to model the geometry and energy of these high-energy structures. prensipjournals.comresearchgate.net For a substitution reaction of this compound with a nucleophile (e.g., water during hydrolysis or an amine during amidation), calculations can model the entire reaction pathway. This includes the formation of a tetrahedral intermediate, the transition state for its formation, and the subsequent transition state for the expulsion of the chloride leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. researchgate.net

A Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is a powerful tool for predicting how molecules will interact. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov

For this compound, an MESP surface would clearly show a large, intensely positive region around the carbonyl carbon, confirming it as the most electrophilic site for nucleophilic substitution. researchgate.net The electronegative oxygen and halogen atoms would be surrounded by regions of negative potential. researchgate.net Such analysis confirms that reactions will overwhelmingly occur at the acyl chloride group rather than at the aromatic ring.

Table 2: Predicted Molecular Electrostatic Potential (MESP) Regions Based on studies of fluorinated benzoyl chlorides, the following characteristics of the MESP for this compound can be predicted. researchgate.net

| Molecular Region | Predicted ESP Value | Color on MESP Map | Predicted Reactivity |

| Carbonyl Carbon | Highly Positive | Deep Blue | Electrophilic; site of nucleophilic attack. |

| Carbonyl Oxygen | Highly Negative | Deep Red | Nucleophilic; site of protonation or Lewis acid coordination. |

| Fluorine Atoms | Negative | Red/Yellow | Nucleophilic. |

| Aromatic Hydrogens | Slightly Positive | Green/Light Blue | Slightly electrophilic. |

Molecular Dynamics (MD) Simulations for Solvation Effects in Reaction Media

While DFT calculations often model molecules in the gas phase, most reactions occur in solution. Molecular Dynamics (MD) simulations bridge this gap by modeling the explicit interactions between a solute molecule and a large number of solvent molecules over time. researchgate.net These simulations can reveal how solvent molecules arrange themselves around this compound, forming a "solvation shell." The nature of this solvation, including specific interactions like hydrogen bonding from protic solvents, can significantly stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates. mdpi.com For instance, MD simulations of the solvolysis of a benzoyl chloride in a water/acetone mixture can track the dynamic interactions that facilitate the reaction, providing a more complete picture than static gas-phase models.

Ab Initio Calculations of Heterolytic Bond Dissociation Energies in Halogenated Benzoyl Chlorides

Ab initio calculations are a class of computational methods that solve the electronic Schrödinger equation from first principles, without reliance on empirical parameters. These methods are particularly useful for calculating fundamental properties like bond dissociation energies (BDEs). The heterolytic BDE of the carbonyl carbon-chlorine (C-Cl) bond in benzoyl chlorides is a direct measure of the energy required to break the bond to form a benzoyl cation and a chloride anion. This value is strongly correlated with the rate of solvolysis reactions that proceed through a dissociative (SN1-like) mechanism. mdpi.com

Studies on a series of substituted benzoyl chlorides show that electron-withdrawing groups, such as the fluorine and chlorine atoms on this compound, generally destabilize the developing positive charge on the benzoyl cation. This leads to a higher heterolytic BDE and typically slows the rate of SN1-type reactions compared to unsubstituted benzoyl chloride. Conversely, these groups enhance the electrophilicity of the carbonyl carbon, which can accelerate associative (SN2-like or addition-elimination) pathways. mdpi.com

Conformational Analysis and Energy Barrier Predictions

The three-dimensional shape (conformation) of a molecule can have a significant impact on its reactivity. For substituted benzoyl chlorides, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the acyl chloride group. While unsubstituted benzoyl chloride is largely planar to maximize conjugation, bulky substituents at the ortho positions (C2 and C6) can force the acyl chloride group to twist out of the plane. researchgate.net

In this compound, the two fluorine atoms at the ortho positions create significant steric hindrance. Computational studies on the closely related 2,6-dichlorobenzoyl chloride show that the preferred conformation is one where the acyl chloride group is nearly perpendicular to the aromatic ring. researchgate.net This twisting minimizes steric repulsion but reduces the electronic conjugation between the carbonyl group and the ring. Calculations can also predict the energy barrier to rotation around the C-C bond, which is the energy required to rotate through the higher-energy, planar conformation.

Table 3: Calculated Rotational Barrier for an Analogous Compound Data for 2,6-dichlorobenzoyl chloride from HF/6-31G(d) calculations provide a strong estimate for the behavior of this compound. researchgate.net

| Compound | Preferred Conformation (Dihedral Angle) | Rotational Energy Barrier (kcal/mol) |

| Benzoyl Chloride (analog) | Planar (~0°) | 2.9 |

| 2,6-Dichlorobenzoyl Chloride (analog) | Perpendicular (~90°) | 9.9 |

| This compound | Perpendicular (~90°) (Predicted) | High (Predicted) |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Crucial Building Block in Pharmaceutical Development

The distinct trifunctional structure of 3-chloro-2,6-difluorobenzoyl chloride, characterized by its reactive acyl chloride group and the influential presence of halogen substituents, establishes it as a pivotal intermediate in the synthesis of new therapeutic agents.

Synthesis of Novel Fluorinated Drug Candidates with Enhanced Bioactivity and Metabolic Stability

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize a molecule's pharmacological profile. nih.gov The presence of the 2,6-difluoro substitution, as provided by this compound, can significantly enhance metabolic stability and improve lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted. smolecule.com The strong carbon-fluorine bond is resistant to metabolic cleavage, leading to a longer half-life and increased bioavailability of the drug. smolecule.com Furthermore, the electronegativity of the fluorine atoms can influence the acidity of adjacent molecular groups and alter the conformation of the molecule, potentially leading to stronger binding interactions with biological targets. smolecule.com

Intermediate in the Production of Bioactive Compounds (e.g., Antifungal Agents, Kinase Inhibitors)

This compound serves as a key precursor in the synthesis of a variety of bioactive compounds. smolecule.com Its acyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, facilitating the formation of amide and ester linkages, respectively. This reactivity is fundamental in constructing larger, more complex molecules with potential therapeutic applications, including antifungal agents and kinase inhibitors. smolecule.comed.ac.uk Kinases are a significant class of enzymes, and their dysregulation is implicated in diseases such as cancer, making them a prime target for drug development. ed.ac.uk The 3-chloro-2,6-difluorobenzoyl moiety can be readily introduced into various molecular scaffolds to generate libraries of potential inhibitors for screening and lead optimization. smolecule.com

Precursor for Specific Drug Families (e.g., Rufinamide intermediates via related difluorobenzyl chlorides)

The structural motif of a difluorinated benzene (B151609) ring is central to certain families of pharmaceuticals. A notable example is the antiepileptic drug Rufinamide, which is used to treat seizures associated with Lennox-Gastaut syndrome. googleapis.comlookchem.com While the direct precursor for Rufinamide is typically 2,6-difluorobenzyl chloride, a related compound, its synthesis underscores the importance of di- and tri-substituted benzene derivatives in constructing complex drug molecules. googleapis.comlookchem.comgoogle.comgoogle.com The synthetic pathways to Rufinamide involve the reaction of 2,6-difluorobenzyl halides or their derivatives, highlighting the utility of this class of reagents as essential intermediates in the production of specific, high-value pharmaceuticals. googleapis.comgoogle.comgoogle.comresearchgate.netusp.org

Utility in Agrochemical Development

In the field of agrochemicals, the introduction of fluorinated moieties is a key strategy for enhancing the potency and stability of active ingredients. This compound is a valuable intermediate for the synthesis of modern crop protection agents.

Role in Insect Growth Regulators (e.g., Benzoylphenyl Urea (B33335) Insecticides like Novaluron, Diflubenzuron analogs)

A significant application of this compound and its derivatives is in the synthesis of benzoylphenyl urea (BPU) insecticides. These compounds function as insect growth regulators (IGRs) by disrupting the synthesis of chitin (B13524), a crucial component of an insect's exoskeleton. merckvetmanual.comusgs.govgoogle.com This mode of action is highly specific to insects and other arthropods, making them relatively safe for non-target species.

A prominent example is Novaluron, a BPU insecticide that contains the 3-chloro-4-substituted phenyl group, with its synthesis involving a 2,6-difluorobenzoyl isocyanate precursor. google.comchemicalbook.com The synthesis of such compounds typically involves the reaction of a substituted aniline (B41778) with a benzoyl isocyanate, which can be prepared from the corresponding benzoyl chloride. google.com Furthermore, analogs of other important BPU insecticides, such as Diflubenzuron, which also features the 2,6-difluorobenzoyl moiety, are synthesized to develop new and more effective pest control solutions. usgs.govchemicalbook.comgoogle.com

Derivatization for Advanced Chemical Entities

This compound serves as a versatile building block for the synthesis of advanced chemical entities due to its highly reactive acyl chloride group and the unique electronic properties conferred by its halogenated phenyl ring.

The primary utility of this compound in organic synthesis lies in its function as a potent acylating agent. The acyl chloride group readily reacts with various nucleophiles, allowing for the introduction of the 3-chloro-2,6-difluorobenzoyl moiety into a wide array of organic structures.

Standard acylation reactions include the treatment of alcohols or phenols to form the corresponding esters and the reaction with primary or secondary amines to yield amides. These transformations are fundamental in building more complex molecules from simpler precursors.

Beyond simple acylation, the compound is a precursor for more complex carbon-carbon bond-forming reactions. A key example is the Friedel-Crafts acylation. The related compound, 2,6-difluorobenzoyl chloride, is known to participate in Friedel-Crafts acylation reactions with various aromatic compounds like toluene (B28343) and anisole. sigmaaldrich.com This suggests that this compound can be similarly employed to synthesize substituted benzophenone (B1666685) derivatives, which are important structural motifs in medicinal chemistry and materials science.

Table 1: Representative Acylation Reactions

| Nucleophile (Substrate) | Resulting Functional Group | Product Class |

| Alcohol (R-OH) | Ester (-COO-R) | Aryl Esters |

| Amine (R-NH₂) | Amide (-CONH-R) | N-Substituted Amides |

| Aromatic Compound (Ar-H) | Ketone (-CO-Ar) | Diaryl Ketones (Benzophenones) |

This compound is a key starting material for producing 3-chloro-2,6-difluorobenzoyl isocyanate, a highly reactive intermediate. One established method for this conversion involves reacting the corresponding benzamide (B126) with oxalyl chloride. google.com A patent describing the synthesis of the closely related 2,6-difluorobenzoyl isocyanate details the reaction of 2,6-difluorobenzamide (B103285) with oxalyl chloride, demonstrating a viable pathway. google.com An alternative, high-yield approach involves treating the acyl chloride directly with trimethylsilyl (B98337) isocyanate. nsc.ru

This resulting acyl isocyanate is particularly valuable for the synthesis of N-acylurea derivatives. These compounds are formed through the reaction of the acyl isocyanate with a primary or secondary amine. nsf.gov Substituted benzoyl ureas are a class of compounds with significant biological activity, notably as insecticides that act by inhibiting chitin biosynthesis. nsc.rugoogle.com The reaction of 2,6-difluorobenzoyl isocyanate with various halo-substituted anilines to produce potent insecticidal N-acylureas has been well-documented, highlighting a major application for this synthetic pathway. google.com

The reactivity of the acyl chloride group makes this compound a suitable precursor for the synthesis of various heterocyclic systems. While specific examples for pyrimidine (B1678525) or benzimidazole (B57391) synthesis using this exact reagent are not extensively detailed, established synthetic routes for related heterocycles demonstrate its potential.

For instance, the analogous 2,6-difluorobenzoyl chloride is used in the preparation of 2-aryl substituted 4H-3,1-benzoxazin-4-ones. sigmaaldrich.com The general synthesis of these benzoxazinones often involves the acylation of anthranilic acid by an aroyl chloride, followed by a dehydrative cyclization step. nih.govrsc.orgmdpi.com This reaction provides a clear precedent for using halogenated benzoyl chlorides to construct complex heterocyclic frameworks.

Similarly, the general synthesis of pyrimidine derivatives can involve the reaction of reagents containing a urea or thiourea (B124793) moiety with a 1,3-dicarbonyl compound or its equivalent, a process where an acyl chloride derivative could be used to construct the necessary precursors. clockss.orgfrontiersin.org For benzimidazoles, a common route is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an acyl chloride, typically under heating or with a catalyst. beilstein-journals.orggoogle.com These established methodologies underscore the potential of this compound as a reactant for creating a diverse range of heterocyclic structures.

Table 2: Research Findings on Heterocycle Synthesis with Related Benzoyl Chlorides

| Reagent | Heterocycle Synthesized | Reference |

| 2,6-Difluorobenzoyl chloride | 2-Aryl substituted 4H-3,1-benzoxazin-4-ones | sigmaaldrich.com |

| Benzoyl chloride | 2-Phenyl-4H-3,1-benzoxazin-4-one | rsc.org |

| 2,6-Dichlorobenzohydroximoyl chloride | Oxime derivatives from pyrimidines | clockss.org |

Applications in Materials Science

In materials science, this compound holds potential for the development of high-performance polymers and resins. The incorporation of fluorine atoms into a polymer backbone is a well-established strategy for enhancing key material properties. researchgate.net Fluorinated polymers typically exhibit greater thermal stability, increased chemical resistance, and lower surface energy compared to their non-fluorinated counterparts. researchgate.netacs.org

One specific application of acyl chlorides is in the production of polyurethane prepolymers. Benzoyl chloride is added as a stabilizer to neutralize basic impurities that may originate from the polyol components. researchgate.netechemi.com This prevents premature gelation and mitigates undesirable side reactions, such as the formation of allophanate (B1242929) or biuret (B89757) crosslinks, thereby improving the storage stability of the prepolymer resin. researchgate.netechemi.comgoogle.com The use of this compound in this context could not only provide this stabilizing effect but also introduce fluorine atoms into the polymer system, potentially improving the thermal and chemical resistance of the final cured polyurethane product.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR) for Structural Confirmation and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Chloro-2,6-difluorobenzoyl chloride. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and substitution pattern.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. The substitution pattern dictates their chemical shifts and coupling patterns. The proton at the C5 position would likely appear as a triplet of doublets, split by the adjacent proton at C4 and the fluorine at C6. The proton at the C4 position would be expected to appear as a triplet, split by the neighboring C5 proton and the fluorine at C2.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is expected to appear at the most downfield position. The carbons bonded to fluorine will show characteristic splitting (C-F coupling).

¹⁹F-NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C6 positions. The chemical shifts and coupling constants would confirm their positions on the aromatic ring.

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | 7.4 - 7.6 | t | H-4 |

| 7.1 - 7.3 | t | H-5 | |

| ¹³C | 165 - 170 | s | C=O |

| 158 - 162 | d | C-2 (J_CF) | |

| 158 - 162 | d | C-6 (J_CF) | |

| 135 - 140 | s | C-3 | |

| 130 - 135 | s | C-1 | |

| 125 - 130 | d | C-4 (J_CCF) | |

| 115 - 120 | d | C-5 (J_CCF) | |

| ¹⁹F | -110 to -120 | m | F at C-2 |

| -110 to -120 | m | F at C-6 |

Note: The expected chemical shifts and coupling constants are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the acyl chloride and the substituted aromatic ring can be confirmed by characteristic absorption bands. This technique is also valuable for monitoring reactions involving the synthesis or transformation of the compound, such as the conversion of the corresponding carboxylic acid to the acyl chloride.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 1770 - 1815 | Strong | C=O stretch (acyl chloride) |

| 1580 - 1620 | Medium | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-F stretch (aryl fluoride) |

| 800 - 850 | Strong | C-Cl stretch |

| 3000 - 3100 | Weak | C-H stretch (aromatic) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., Gas Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying the compound in a mixture. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Expected Mass Spectrometry Data for this compound:

| m/z Value | Interpretation |

| 210/212 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 175 | [M-Cl]⁺ |

| 147 | [M-Cl-CO]⁺ |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, fluorine) in this compound. This data is crucial for validating the empirical formula of the synthesized compound, which can then be compared with the molecular formula determined by mass spectrometry.

Theoretical Elemental Composition of this compound (C₇H₂Cl₂F₂O):

| Element | Atomic Mass | Percentage |

| Carbon (C) | 12.01 | 39.85% |

| Hydrogen (H) | 1.01 | 0.96% |

| Chlorine (Cl) | 35.45 | 33.60% |

| Fluorine (F) | 19.00 | 18.01% |

| Oxygen (O) | 16.00 | 7.58% |

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography, Gas Chromatography)

Chromatographic methods are essential for assessing the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A suitable solvent system would be chosen to achieve good separation between the product, starting materials, and any byproducts. The spots can be visualized under UV light.

Gas Chromatography (GC): GC is a high-resolution technique used to determine the purity of volatile compounds like this compound with high accuracy. tcichemicals.com A single sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

Environmental Research and Biological Interactions of Fluorinated Benzoyl Chlorides

Environmental Fate and Degradation Studies of Related Fluorinated Compounds

Organofluorine compounds are increasingly used in various sectors, leading to concerns about their environmental destiny. nih.gov The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which makes many fluorinated compounds highly stable and potentially resistant to degradation in the environment. nih.govnih.gov This stability means they can be recalcitrant or may be only partially metabolized, sometimes into more toxic byproducts. nih.gov

While often called "forever chemicals," scientific literature shows that some polyfluorinated and perfluorinated compounds can be biodegraded. nih.gov Microbial degradation can occur, either through specific enzymes that hydrolyze the C-F bond or by catabolic enzymes with broader substrate specificities. nih.govproquest.com However, such microbial success is considered rare, and the rates of defluorination for heavily fluorinated compounds are often low. nih.gov The end product of this biodegradation, the fluoride (B91410) anion, is significantly more toxic than the chloride anion that results from the breakdown of organochlorines. nih.gov

Studies comparing fluorinated compounds to their chlorinated counterparts reveal that they can undergo broadly similar pathways for biodegradation and biotransformation. researchgate.net For instance, trifluoroacetic acid, which can form from the atmospheric oxidation of some hydrofluorocarbons, has been observed to undergo anaerobic biodegradation, where it is defluorinated to acetic acid. proquest.com The investigation into the biodegradation of these compounds is critical, as even those considered inert can be biotransformed into other fluorometabolites that may pose a hazard. proquest.com

Monitoring and Detection of Metabolites in Biological and Environmental Samples (e.g., Gas Chromatography-Mass Spectrometry)

The widespread presence of fluorinated organic contaminants has necessitated the development of sensitive and compound-specific analytical methods for their detection in environmental and biological samples. nih.govacs.org Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique used for this purpose, capable of analyzing neutral, volatile per- and polyfluoroalkyl substances (PFASs) like fluorotelomer alcohols and sulfonamides. nih.gov

For analysis, samples from various matrices such as air, water, and biological tissues can be prepared and concentrated. nih.govoup.comresearchgate.net Derivatization is a key step for improving the detection of certain compounds; benzoyl chloride itself is used as a derivatizing agent to enhance the analysis of polar metabolites in samples via liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov In GC-MS analysis of fluorinated compounds, chemical ionization (CI) is often employed. nih.govacs.org Both positive chemical ionization (PCI) and negative chemical ionization (NCI) modes can be used to determine retention times and fragmentation patterns. nih.govacs.org PCI mode is often preferred for routine analysis because it tends to produce simpler mass spectra, typically featuring a major molecular ion [M+H]+. nih.govacs.org

The sensitivity of these methods is remarkable, with instrumental detection limits in selected ion monitoring (SIM) mode ranging from 0.2 to 20 picograms for individual analytes. nih.govacs.org For air sampling, this translates to method detection limits in the range of 0.001 to 3.5 picograms per cubic meter (pg · m⁻³). nih.gov

Table 1: GC-MS Analytical Parameters for Fluorinated Compound Detection

| Parameter | Description | Finding | Citation |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | A primary method for determining volatile PFASs in environmental samples. | nih.gov |

| Ionization Modes | Positive Chemical Ionization (PCI) & Negative Chemical Ionization (NCI) | Both modes are useful for identifying analytes; PCI often yields simpler spectra. | nih.govacs.org |

| Detection Limits | Instrumental Detection Limit (IDL) in SIM mode | Can range from 0.2 to 20 picograms depending on the analyte and mode. | nih.govacs.org |

| Sample Types | Matrices analyzed | Includes outdoor and indoor air, water, and biological tissues. | nih.govnih.govresearchgate.net |

| Derivatization | Chemical modification to enhance detection | Benzoyl chloride is used to label metabolites for LC-MS analysis. | nih.govnih.gov |

Biochemical and Cellular Pathway Investigations

The biological activity of fluorinated compounds is a subject of intense research, focusing on their interactions with key cellular components and pathways.

Fluorinated compounds can act as potent enzyme inhibitors, a property that is both a tool for biochemical research and a source of potential toxicity. nih.govresearchgate.net The incorporation of fluorine can enhance the binding affinity of a ligand to a protein target. nih.gov A key mechanism of inhibition involves the formation of tight-binding complexes with enzymes or covalent adducts that lead to inactivation. nih.gov

A significant target for inhibition are the cytochrome P450 (CYP450) enzymes, which are crucial for metabolizing a vast range of compounds. nih.gov Inhibition of these enzymes is a major cause of drug-drug interactions. nih.gov Some fluorinated compounds can cause "quasi-irreversible" inhibition, where a metabolite forms a tight complex with the P450 heme iron, effectively removing the enzyme's activity in vitro. nih.gov In other cases, known as "mechanism-based" or "suicide" inhibition, the enzyme processes the fluorinated compound, generating a reactive electrophile that covalently binds to the enzyme's protein or heme group, causing irreversible inactivation. nih.gov Fluorinated functionalities are also used to design "transition state analogue" inhibitors, which are molecules crafted to resemble the intermediate state of an enzymatic reaction, thereby blocking the active site. nih.gov

Fluoride and fluorinated compounds have been shown to alter gene expression through various mechanisms. mdpi.comnih.gov One significant pathway involves epigenetic modifications, specifically through the modulation of histone acetylation. mdpi.comnih.gov For example, studies have shown that fluoride can increase the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) on certain genes, such as Bax and p21, leading to their upregulation. mdpi.comnih.gov Conversely, it can decrease H3K27ac peaks on other genes, resulting in suppressed transcription. mdpi.comnih.gov This demonstrates that fluoride can regulate epigenetic processes that alter gene expression in cells. mdpi.comnih.gov

Another mechanism for controlling gene expression involves fluoride-responsive riboswitches. frontiersin.org A riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA. Fluoride riboswitches can be used as a tool to dampen or modulate the expression of adjacent genes. frontiersin.org Furthermore, the introduction of fluorine into synthetic short interfering RNAs (siRNAs) has been shown to make them more stable and more effective at silencing genes, suggesting that fluorine modification can improve the efficacy of RNA interference technologies. vanderbilt.edu

Table 2: Examples of Genes Modulated by Fluoride

| Gene | Effect of Fluoride | Cellular Process | Citation |

| Bax | Upregulated mRNA levels | Apoptosis | mdpi.comnih.gov |

| p21 | Upregulated mRNA levels | Cell cycle arrest | mdpi.comnih.gov |

| Mdm2 | Upregulated mRNA levels | p53 regulation | mdpi.comnih.gov |

| p53 | Suppressed transcription | Tumor suppression | mdpi.comnih.gov |

| Bad | Suppressed transcription | Apoptosis | mdpi.comnih.gov |

| Bcl2 | Suppressed transcription | Apoptosis inhibition | mdpi.comnih.gov |

The ability of fluorinated compounds to interact with enzymes and signaling pathways can culminate in cytotoxicity. While specific studies on the cytotoxicity of 3-Chloro-2,6-difluorobenzoyl chloride in human leukemia cell lines are not detailed in the reviewed literature, the general mechanisms can be inferred from studies on related compounds.

For instance, research has demonstrated that fluoride can promote toxicity in mouse ameloblast-like LS8 cells by activating a histone acetyltransferase (HAT) to acetylate the p53 tumor suppressor protein. mdpi.comnih.gov The modulation of genes involved in apoptosis and cell cycle control, as mentioned previously, is a primary mechanism through which cytotoxic effects are exerted. mdpi.com The inhibition of crucial enzymes, such as those in the cytochrome P450 family, can disrupt cellular metabolism and homeostasis, leading to cell death. nih.gov Furthermore, the "lethal synthesis" concept applies, where a cell enzymatically converts a relatively benign fluorinated compound into a toxic metabolite that then inactivates an essential enzyme, leading to cell death. researchgate.net Therefore, the cytotoxicity of a given fluorinated benzoyl chloride in a cell line like human leukemia would likely depend on its specific interactions with cellular targets, its metabolic activation, and its ability to disrupt critical pathways such as apoptosis and cell cycle regulation.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Correlating Substituent Patterns with Reactivity and Biological Activity

The reactivity and biological activity of benzoyl chloride derivatives are profoundly influenced by the nature, number, and position of substituents on the aromatic ring. In 3-Chloro-2,6-difluorobenzoyl chloride, the chlorine and fluorine atoms are strongly electron-withdrawing, which significantly impacts the electrophilicity of the carbonyl carbon in the acyl chloride group. This electronic effect enhances the reactivity of the acyl chloride towards nucleophiles, facilitating reactions such as esterification and amidation.

The halogen substituents also play a critical role in modulating biological activity. The introduction of fluorine and chlorine can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. Furthermore, these halogens can improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

SAR studies on related classes of compounds, such as diacylhydrazine insecticides derived from substituted benzoyl chlorides, have provided valuable insights. For instance, research has shown that the type and pattern of substitution on the benzoyl moiety are critical for insecticidal efficacy. In one study, derivatives containing a 3,5-dimethylbenzoyl group showed the highest activity, indicating that specific substitution patterns are key to maximizing biological effect. nih.gov This underscores the principle that while the 3-chloro-2,6-difluoro pattern provides a certain electronic and steric profile, alternative substitutions could yield compounds with different or enhanced activities.

Table 1: Influence of Benzoyl Ring Substituents on the Activity of Diacylhydrazine Insecticides

| Substituent Pattern on Benzoyl Moiety | Relative Biological Activity | Key Observations |

|---|---|---|

| 3,5-Dimethyl | High | Optimal substitution for larvicidal activity in the studied series. nih.gov |

| 2,4-Dimethyl | Moderate | Shows activity, but generally less effective than the 3,5-disubstituted analogue. nih.gov |

| Halogenated (e.g., chloro, fluoro) | Varies | Activity is highly dependent on the position and type of halogen, influencing both target interaction and metabolic stability. nih.gov |

Regiochemical Influence of Halogen Substituents on Synthetic Outcomes and Bioactivity

The specific placement of the halogen atoms in this compound has significant regiochemical implications for both its synthesis and the bioactivity of its derivatives. The fluorine atoms at positions 2 and 6 exert a strong steric and electronic influence on the adjacent acyl chloride group. This steric hindrance can affect the approach of nucleophiles, potentially altering reaction rates compared to less hindered benzoyl chlorides.

The electronic effect of the ortho-fluorines, combined with the chlorine at the meta-position, creates a unique electron density distribution across the aromatic ring. This influences the outcomes of further electrophilic aromatic substitution reactions, should they be performed on a derivative. More importantly, this specific substitution pattern is often a key feature for recognition by biological targets.

In synthetic applications, the 2,6-difluoro substitution is known to direct certain reactions. For example, in the regioselective synthesis of some heterocyclic compounds, the presence of these ortho-fluorines is crucial for achieving the desired isomer. sigmaaldrich.com

From a bioactivity perspective, the regiochemistry is paramount. The precise arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic potential, dictated by the 3-chloro-2,6-difluoro pattern, is what allows a derivative to fit into a specific binding pocket of a protein. Changing the positions of the halogens (e.g., to 2,4-difluoro-5-chlorobenzoyl chloride) would create a different isomer with a distinct three-dimensional shape and electronic profile, likely leading to a significant change—and often a reduction—in binding affinity and biological activity. Studies on fluorinated benzoyl chlorides have revealed that the position of fluorine atoms significantly affects intermolecular interactions and crystal packing, which can influence properties like solubility and absorption. researchgate.net

Computational Approaches in SAR Derivations

Computational chemistry offers powerful tools for elucidating the structure-activity relationships of molecules like this compound and its derivatives, often saving significant time and resources compared to traditional synthesis and testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational method. QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govatlantis-press.com For derivatives of this compound, a QSAR study might correlate parameters like hydrophobicity (logP), molar refractivity (MR), and electronic parameters (such as Hammett constants) with their observed biological effect (e.g., IC₅₀ values). nih.govnih.gov Such models can predict the activity of unsynthesized analogues and identify the key physicochemical properties driving potency. nih.gov

Molecular docking is another critical computational technique. This method simulates the binding of a ligand (a derivative of this compound) into the three-dimensional structure of a biological target, such as an enzyme's active site or a receptor's binding pocket. rsc.orgnih.gov Docking studies can predict the preferred binding orientation and calculate a binding affinity score, providing insight into why certain substitution patterns are more effective than others. For example, docking could reveal that the 2,6-difluoro groups are essential for fitting into a specific hydrophobic pocket, while the 3-chloro group forms a key halogen bond with an amino acid residue. nih.gov

Other computational approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide even deeper insights. DFT can be used to calculate the electronic properties and reactivity of the molecule with high accuracy, while MD simulations can model the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interactions. researchgate.netrsc.org

Table 2: Common Computational Techniques in SAR Studies

| Computational Method | Application in SAR | Insights Gained |

|---|---|---|

| QSAR | Predicts biological activity based on physicochemical properties. nih.govatlantis-press.com | Identifies key properties (e.g., hydrophobicity, electronics) for activity; predicts potency of new analogues. nih.govnih.gov |

| Molecular Docking | Simulates the binding of a molecule to a biological target. rsc.org | Predicts binding mode and affinity; explains why certain structural features are important for interaction. nih.gov |

| DFT Calculations | Computes electronic structure, molecular orbitals, and reactivity indices. researchgate.net | Provides detailed understanding of electronic effects of substituents on reactivity and interaction. researchgate.net |

| MD Simulations | Simulates the movement of atoms in a molecule-protein complex over time. rsc.org | Assesses the stability of binding interactions and flexibility of the complex. rsc.org |

Rational Design of Potent and Selective Analogues for Targeted Research

The ultimate goal of SAR and computational studies is the rational design of new molecules with superior properties. mdpi.comscilit.comunimi.it By understanding which structural features of the 3-Chloro-2,6-difluorobenzoyl moiety are essential for activity and which can be modified, chemists can design new analogues in a targeted manner rather than through random screening.

The process typically involves these steps:

Identify the Pharmacophore: Based on SAR data, the core structural elements essential for biological activity are identified. For a derivative of this compound, this might be the substituted benzoyl group itself.

Develop an SAR Model: Using experimental and computational data, a model is created that explains how structural changes affect activity. For example, the model might indicate that increasing lipophilicity at a certain position enhances activity, while bulky substituents at another position are detrimental. nih.gov

Design New Analogues: Guided by the SAR model, new compounds are designed in silico. This could involve:

Bioisosteric Replacement: Swapping parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetics. For instance, replacing the chlorine atom with a trifluoromethyl (CF₃) group to alter electronic properties and lipophilicity.

Structure-Based Design: Using molecular docking results to modify the molecule to create more favorable interactions with the target, such as adding a group that can form an additional hydrogen bond. rsc.org

Synthesis and Testing: The most promising designed analogues are then synthesized and subjected to biological testing to validate the design hypothesis.

This iterative cycle of design, synthesis, and testing allows for the systematic optimization of a lead compound, leading to the development of highly potent and selective analogues for specific research applications, such as novel insecticides, herbicides, or pharmaceutical agents. mdpi.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 3-chloro-2,6-difluorobenzoyl chloride, and how are reaction conditions optimized for yield and purity?

The compound is synthesized via halogenation and sulfonation reactions. A common method involves reacting difluorophenyllithium with sulfuryl chloride (SO₂Cl₂) under controlled conditions. Key steps include:

- Generating difluorophenyllithium by treating difluorobenzene with n-butyllithium at low temperatures (−78°C).

- Introducing sulfuryl chloride to form the sulfonyl chloride intermediate, followed by purification via vacuum distillation .

Optimization : Reaction temperature, stoichiometry of sulfuryl chloride, and inert atmosphere (argon/nitrogen) are critical. Industrial-scale synthesis emphasizes solvent selection (e.g., THF) and rapid quenching to minimize side reactions like over-chlorination .